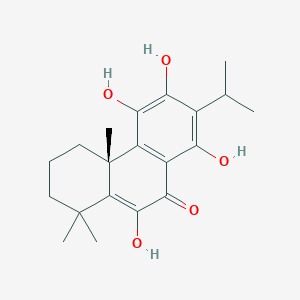

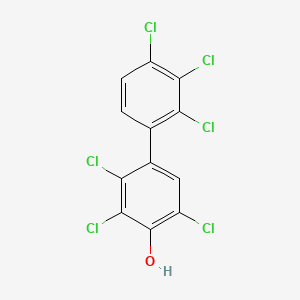

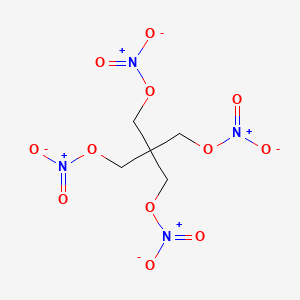

![molecular formula C20H31N3O11S2 B1201424 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 82475-09-0](/img/structure/B1201424.png)

3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a carbapenem antibiotic produced by the soil actinomycete Streptomyces sp. OA-6129 . It is part of a group of antibiotics that includes OA-6129A, OA-6129B1, and OA-6129B2 . These antibiotics are known for their broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as their ability to inhibit beta-lactamase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the fermentation of Streptomyces sp. OA-6129 . The fermentation broth is then subjected to various purification steps, including column chromatography, to isolate the antibiotic . The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation process. Streptomyces sp. OA-6129 is cultured in nutrient-rich media under controlled conditions to maximize the yield of the antibiotic . The fermentation broth is then processed to extract and purify the antibiotic, ensuring its potency and stability .

Chemical Reactions Analysis

Types of Reactions: 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the antibiotic’s structure to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents . The reaction conditions are typically mild to prevent degradation of the antibiotic’s active components .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antimicrobial activity . These derivatives are often tested for their efficacy against resistant bacterial strains .

Scientific Research Applications

3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of carbapenem antibiotics . In biology, it is used to investigate the mechanisms of antibiotic resistance and the development of new antimicrobial agents . In medicine, it is studied for its potential use in treating infections caused by resistant bacteria . In industry, it is used in the development of new antibiotics and other pharmaceutical products .

Mechanism of Action

The mechanism of action of 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to the weakening of the cell wall and eventual cell lysis . The antibiotic also inhibits beta-lactamase, an enzyme produced by some bacteria to degrade beta-lactam antibiotics .

Comparison with Similar Compounds

3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique among carbapenem antibiotics due to its specific structure and broad-spectrum activity . Similar compounds include OA-6129A, OA-6129B1, and OA-6129B2, which are also produced by Streptomyces sp. OA-6129 . These compounds differ in their chemical structures, particularly in the C-3 pantetheinyl side chain . Other similar carbapenem antibiotics include imipenem, meropenem, and ertapenem, which are widely used in clinical settings . This compound stands out due to its unique side chain modifications, which contribute to its enhanced activity and stability .

Properties

CAS No. |

82475-09-0 |

|---|---|

Molecular Formula |

C20H31N3O11S2 |

Molecular Weight |

553.6 g/mol |

IUPAC Name |

3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C20H31N3O11S2/c1-10(34-36(31,32)33)14-11-8-12(15(19(29)30)23(11)18(14)28)35-7-6-21-13(25)4-5-22-17(27)16(26)20(2,3)9-24/h10-11,14,16,24,26H,4-9H2,1-3H3,(H,21,25)(H,22,27)(H,29,30)(H,31,32,33) |

InChI Key |

GRWWKENHBQJAML-UHFFFAOYSA-N |

SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)OS(=O)(=O)O |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)OS(=O)(=O)O |

Synonyms |

Antibiotic OA 6129C OA 6129C OA-6129C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

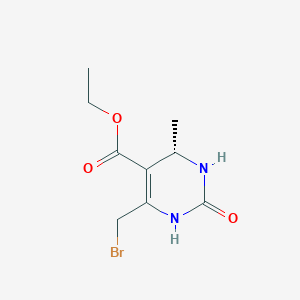

![[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate](/img/structure/B1201343.png)